molecular formula C8H5F3N2O2S B1368756 4-Cyano-3-(trifluoromethyl)benzenesulfonamide CAS No. 923676-92-0

4-Cyano-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B1368756
CAS No.: 923676-92-0
M. Wt: 250.2 g/mol
InChI Key: NDNVZATXCGMNHR-UHFFFAOYSA-N
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Description

4-Cyano-3-(trifluoromethyl)benzenesulfonamide is a chemical compound with the molecular formula C8H5F3N2O2S and a molecular weight of 250.2 g/mol . This compound is characterized by the presence of a cyano group (-CN), a trifluoromethyl group (-CF3), and a sulfonamide group (-SO2NH2) attached to a benzene ring. It is commonly used in proteomics research and has various applications in scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyano-3-(trifluoromethyl)benzenesulfonamide typically involves the following steps:

    Nitration: The starting material, 4-Cyano-3-(trifluoromethyl)benzenesulfonyl chloride, is subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid. This step introduces a nitro group (-NO2) into the benzene ring.

    Reduction: The nitro group is then reduced to an amino group (-NH2) using a reducing agent such as iron powder or tin(II) chloride in the presence of hydrochloric acid.

    Sulfonation: The amino group is converted to a sulfonamide group by reacting with chlorosulfonic acid or sulfuryl chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

4-Cyano-3-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfonates.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

4-Cyano-3-(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Cyano-3-(trifluoromethyl)benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX), an enzyme that plays a crucial role in regulating pH in tumor cells . By inhibiting CA IX, the compound disrupts the pH balance in cancer cells, leading to reduced cell proliferation and increased apoptosis. This makes it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzenesulfonamide: Similar structure but lacks the cyano group.

    4-Cyano-3-(trifluoromethyl)benzenesulfonyl chloride: Precursor in the synthesis of 4-Cyano-3-(trifluoromethyl)benzenesulfonamide.

Uniqueness

This compound is unique due to the presence of both the cyano and trifluoromethyl groups, which contribute to its distinct chemical properties and biological activities. The combination of these functional groups enhances its ability to interact with biological targets, making it a valuable compound in scientific research.

Properties

IUPAC Name

4-cyano-3-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O2S/c9-8(10,11)7-3-6(16(13,14)15)2-1-5(7)4-12/h1-3H,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNVZATXCGMNHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)N)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923676-92-0
Record name 4-cyano-3-(trifluoromethyl)benzene-1-sulfonamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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